2-Methyl-1H-pyrrole-3-carboxylic acid can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it has been used as a starting material for the synthesis of pyrrole-based anticonvulsant agents [].
The ester derivative of 2-Methyl-1H-pyrrole-3-carboxylic acid, known as 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester, has been used in studies of protein-protein interactions. It can be attached to one protein in a complex, and its binding to the other protein can then be monitored using various techniques [].
2-Methyl-1H-pyrrole-3-carboxylic acid, also known as 2-methylpyrrole-3-carboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 125.13 g/mol. It features a pyrrole ring substituted with a methyl group at the second position and a carboxylic acid group at the third position. This compound is characterized by its unique structure, which contributes to its chemical properties and biological activities. The compound has a CAS registry number of 37102-48-0 and is often studied for its potential applications in pharmaceuticals and biochemistry .
Due to the limited research on 2-M-PCA, a mechanism of action is not established. However, similar molecules containing pyrrole and carboxylic acid groups can have various biological activities. For example, some pyrrole-carboxylic acids can act as enzyme inhibitors or have antimicrobial properties [].
These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the pyrrole ring .
The synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods:
These methods highlight the versatility of synthetic routes available for obtaining this compound in laboratory settings .
2-Methyl-1H-pyrrole-3-carboxylic acid has potential applications in various fields:
The exploration of these applications continues to expand as research progresses .
Several compounds share structural similarities with 2-Methyl-1H-pyrrole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Methylpyrrole | 81.12 g/mol | Basic pyrrole structure without carboxylic acid | |
| 3-Methylpyrrole | 81.12 g/mol | Methyl substitution at the third position | |
| 2-Pyridinecarboxylic Acid | 125.13 g/mol | Contains a pyridine ring instead of pyrrole | |
| 4-Aminobenzoic Acid | 137.14 g/mol | Contains an amino group on a benzoic framework |
The uniqueness of 2-Methyl-1H-pyrrole-3-carboxylic acid lies in its specific arrangement of functional groups on the pyrrole ring, which may contribute to distinct biological activities compared to these similar compounds .
2-Methyl-1H-pyrrole-3-carboxylic acid (CAS 37102-48-0) emerged as a structurally unique pyrrole derivative during the late 20th century, coinciding with advancements in heterocyclic synthesis methodologies. Early synthetic routes relied on classical condensation reactions, such as the Hantzsch pyrrole synthesis, which utilized β-ketoesters and amines under acidic conditions. The development of continuous flow microreactor technology in the 2010s enabled efficient one-step syntheses, leveraging in situ ester hydrolysis mediated by hydrogen bromide byproducts. Patent literature from 2013 further refined its production using bromopropanal and ethyl acetoacetate, highlighting industrial scalability.
As a substituted pyrrole, this compound exemplifies the interplay between aromaticity and functional group reactivity. The methyl group at position 2 and carboxylic acid at position 3 introduce steric and electronic effects that modulate its participation in electrophilic substitution and metal-catalyzed coupling reactions. Its planar structure ($$C6H7NO_2$$) facilitates π-π stacking in supramolecular assemblies, while the carboxylic acid group enables salt formation or esterification, broadening its utility in coordination chemistry.
The compound occupies a distinct niche among pyrrole carboxylic acids due to its substitution pattern:
This substitution reduces nucleophilic reactivity at C2 compared to unsubstituted analogs, directing functionalization to C4 and C5 positions.
The compound serves as a versatile intermediate in:
Ongoing studies explore its role in metal-organic frameworks (MOFs) and asymmetric catalysis.
Irritant